3-(benzenesulfonyl)-N-{2-[6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}propanamide
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Overview
Description
3-(benzenesulfonyl)-N-{2-[6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}propanamide is a complex organic compound that features a benzenesulfonyl group, a furan ring, and a pyrazolo[1,5-a]imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-{2-[6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}propanamide typically involves multiple steps, starting with the preparation of the core pyrazolo[1,5-a]imidazole structure. This can be achieved through cyclization reactions involving appropriate precursors. The furan ring and benzenesulfonyl group are then introduced through subsequent reactions, such as electrophilic aromatic substitution and sulfonylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-{2-[6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The benzenesulfonyl group can be reduced to a benzene group under strong reducing conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction of the benzenesulfonyl group can yield benzene derivatives.
Scientific Research Applications
3-(benzenesulfonyl)-N-{2-[6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-{2-[6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}propanamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonylated pyrazolo[1,5-a]imidazoles and furan-containing molecules. Examples include:
- 3-(benzenesulfonyl)-N-{2-[6-(thiophen-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}propanamide
- 3-(benzenesulfonyl)-N-{2-[6-(pyridin-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}propanamide
Uniqueness
The uniqueness of 3-(benzenesulfonyl)-N-{2-[6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}propanamide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the furan ring, in particular, can influence the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c25-19(8-14-29(26,27)16-5-2-1-3-6-16)21-9-10-23-11-12-24-20(23)15-17(22-24)18-7-4-13-28-18/h1-7,11-13,15H,8-10,14H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKRQWBDYSZYHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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